molecular formula C20H26N4O5 B2872217 diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-90-2

diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2872217
CAS RN: 865656-90-2
M. Wt: 402.451
InChI Key: XPKNYLSJYLYNDD-UHFFFAOYSA-N
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Description

Diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C20H26N4O5 and its molecular weight is 402.451. The purity is usually 95%.
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Scientific Research Applications

Anti-Corrosion Applications

The compound has demonstrated significant potential as an anti-corrosion agent. In a study, it was shown to reduce corrosion rates on mild steel in an acidic environment, achieving up to 81.89% efficacy at a concentration of 2×10^(-3) M . This application is crucial for industries that deal with metal preservation and maintenance.

Antimicrobial Properties

“SR-01000095518” has been tested against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger. It outperformed the reference standard Gentamicin, showcasing its potential as a powerful antimicrobial agent .

Antioxidant Capability

The compound’s antioxidant properties were quantified using the DPPH free radical scavenging assay. It showed an IC50 value of 113.964±0.076 µg/ml, indicating a strong potential for therapeutic applications where oxidative stress is a concern .

Biomedical Research

Due to its multifaceted biological activities, “SR-01000095518” holds promise for various biomedical applications. Its ability to interact with biological systems without causing significant toxicity makes it a candidate for further research in drug development .

Synthetic Organic Chemistry

The compound serves as a key intermediate in the synthesis of more complex molecules. Its structural features allow for a variety of reactions, making it valuable in the field of synthetic organic chemistry for creating pharmacologically active molecules .

Drug Development

“SR-01000095518” is structurally related to compounds with known pharmacological activities. Its indole derivative structure is a common feature in many synthetic drug molecules, which suggests its potential in the development of new therapeutic agents .

Mechanism of Action

Mode of Action

Given its structural similarity to other benzimidazole derivatives , it might interact with its targets in a similar manner. Benzimidazole derivatives are known to bind to various enzymes and receptors, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Based on the general properties of benzimidazole derivatives , it can be hypothesized that this compound might interfere with various cellular processes, including cell division, protein synthesis, and enzymatic activity

Pharmacokinetics

The physicochemical properties of a drug, such as lipophilicity, solubility, and permeability, can greatly influence its adme properties . Therefore, understanding these properties of the compound can provide insights into its potential bioavailability.

Result of Action

Based on its structural similarity to other benzimidazole derivatives , it might exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

diethyl 1-[1-(2,5-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-6-15(18(25)21-14-11-12(4)9-10-13(14)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,15H,6-8H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNYLSJYLYNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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